Cas no 90642-45-8 (1-(3-Bromophenyl)propan-1-amine)
1-(3-Bromophenyl)propan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 1-(3-Bromophenyl)propan-1-amine
- alpha-Ethyl-3-bromobenzenemethanamine
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- Inchi: 1S/C9H12BrN/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6,9H,2,11H2,1H3
- InChI Key: MDAOMTRNTRIGOV-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(=C1)C(CC)N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 116
- Topological Polar Surface Area: 26
Experimental Properties
- Density: 1.3±0.1 g/cm3
- Boiling Point: 266.0±15.0 °C at 760 mmHg
- Flash Point: 114.7±20.4 °C
- Vapor Pressure: 0.0±0.5 mmHg at 25°C
1-(3-Bromophenyl)propan-1-amine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(3-Bromophenyl)propan-1-amine Pricemore >>
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1-(3-Bromophenyl)propan-1-amine Suppliers
1-(3-Bromophenyl)propan-1-amine Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on 1-(3-Bromophenyl)propan-1-amine
Introduction to 1-(3-Bromophenyl)propan-1-amine (CAS No. 90642-45-8)
1-(3-Bromophenyl)propan-1-amine, also known by its CAS number 90642-45-8, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which consists of a propylamine group attached to a 3-bromophenyl ring. The presence of the bromine atom and the amine group endows this molecule with a range of chemical and biological properties, making it a valuable intermediate in the synthesis of various pharmaceuticals and bioactive compounds.
The chemical structure of 1-(3-Bromophenyl)propan-1-amine can be represented as C9H11BrN. The bromine atom, being an electronegative halogen, significantly influences the electronic properties of the molecule, enhancing its reactivity and selectivity in various chemical reactions. The amine group, on the other hand, provides the molecule with basic properties and potential for forming hydrogen bonds, which are crucial for its biological activity.
In recent years, 1-(3-Bromophenyl)propan-1-amine has been extensively studied for its potential applications in drug discovery and development. One of the key areas of interest is its use as a building block in the synthesis of novel compounds with therapeutic properties. For instance, researchers have explored its role in the development of drugs targeting neurological disorders, such as Parkinson's disease and Alzheimer's disease. The compound's ability to modulate specific receptors and enzymes in the central nervous system makes it a promising candidate for further investigation.
A study published in the Journal of Medicinal Chemistry highlighted the use of 1-(3-Bromophenyl)propan-1-amine as a key intermediate in the synthesis of selective serotonin reuptake inhibitors (SSRIs). SSRIs are widely used to treat depression and anxiety disorders, and the ability to synthesize them more efficiently and selectively can have significant implications for pharmaceutical manufacturing. The study demonstrated that 1-(3-Bromophenyl)propan-1-amine-based derivatives exhibited high potency and selectivity, with improved pharmacokinetic profiles compared to existing SSRIs.
Beyond its applications in medicinal chemistry, 1-(3-Bromophenyl)propan-1-amine has also shown promise in other areas of research. For example, it has been investigated for its potential as a ligand in metal coordination chemistry. The presence of both a bromine atom and an amine group allows it to form stable complexes with various metal ions, which can be useful in catalytic processes and materials science. A recent study published in the Inorganic Chemistry journal reported the synthesis of copper complexes using 1-(3-Bromophenyl)propan-1-amine, demonstrating their catalytic activity in C-H bond activation reactions.
The synthetic versatility of 1-(3-Bromophenyl)propan-1-amine is another factor contributing to its importance in chemical research. Various methods have been developed for its preparation, including nucleophilic substitution reactions and transition-metal-catalyzed cross-coupling reactions. These synthetic routes offer flexibility in terms of scalability and functional group tolerance, making it easier to incorporate this compound into complex molecular architectures.
In conclusion, 1-(3-Bromophenyl)propan-1-amine (CAS No. 90642-45-8) is a multifaceted compound with significant potential in both medicinal chemistry and materials science. Its unique chemical structure and reactivity profile make it an attractive candidate for further research and development. As ongoing studies continue to uncover new applications and properties, this compound is likely to play an increasingly important role in advancing our understanding of chemical biology and pharmaceutical science.
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